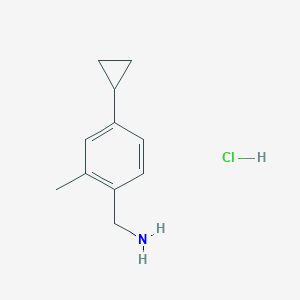

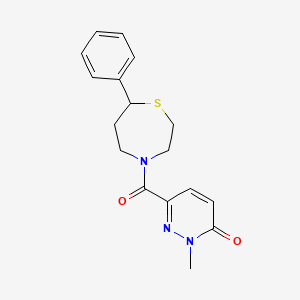

![molecular formula C18H17N3O3S B2990451 ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate CAS No. 403835-17-6](/img/structure/B2990451.png)

ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate has been described in the literature . In one such synthesis, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-{[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde} in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-{4-{[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene}hydrazine-1-carbothioamide .Molecular Structure Analysis

The molecular formula of ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate is C18H17N3O3S . It has an average mass of 355.411 Da and a monoisotopic mass of 355.099060 Da .Chemical Reactions Analysis

While specific chemical reactions involving ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate are not detailed in the search results, benzimidazoles, which are part of the compound’s structure, are known to undergo various chemical reactions . For instance, benzimidazoles can be synthesized from o-phenylenediamines via an oxidative cyclization strategy .Aplicaciones Científicas De Investigación

Based on the available information, here is a comprehensive analysis of the scientific research applications of benzimidazole derivatives, which can be inferred for “ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate”:

Pharmaceutical Applications

Benzimidazole derivatives are known to exhibit a wide range of pharmaceutical applications. They have been used as anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics . It is plausible that “ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate” could be explored for similar medicinal uses.

Material Chemistry

These compounds play a significant role in materials chemistry due to their unique properties. They have been used in the development of new materials that could have various industrial applications .

Electronics and Technology

In electronics and technology, benzimidazole derivatives have been utilized in chemosensing and fluorescence applications due to their ability to interact with light and other substances .

Dyes and Pigments

Benzimidazole derivatives are important intermediates in the synthesis of dyes and pigments. Their chemical structure allows them to bind well with fabrics and other materials .

Agriculture

There is potential for these compounds to be used in agriculture, possibly as part of pesticides or herbicides due to their bioactive properties .

Corrosion Science

In corrosion science, benzimidazole derivatives have been employed due to their ability to inhibit corrosion processes, making them valuable for protecting metals and alloys .

Organic Synthesis Intermediates

They serve as intermediates in various organic reactions due to their reactivity and stability under different conditions .

Asymmetric Catalysis

Benzimidazole derivatives have been used as ligands for asymmetric catalysis which is crucial for creating specific enantiomers of a compound .

Propiedades

IUPAC Name |

ethyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-2-24-17(23)12-7-9-13(10-8-12)19-16(22)11-25-18-20-14-5-3-4-6-15(14)21-18/h3-10H,2,11H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOWWCPSVLJTNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-diethylpiperidine-3-carboxamide](/img/structure/B2990368.png)

![Tert-butyl 1-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2990371.png)

![3-Ethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidine](/img/structure/B2990373.png)

![N,N-diethyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2990376.png)

![4-(2-methoxybenzyl)-2-(3-methylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2990382.png)

![7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride](/img/structure/B2990384.png)

![N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide](/img/structure/B2990387.png)